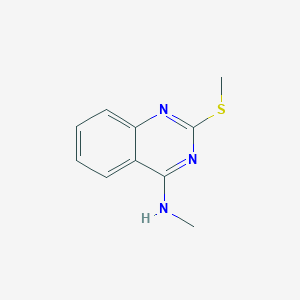

N-甲基-2-(甲硫基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-2-(methylsulfanyl)-4-quinazolinamine is a compound that falls within the broader class of quinazoline derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial properties. For instance, N2,N4-disubstituted quinazoline-2,4-diamines have shown promising activity against multidrug-resistant Staphylococcus aureus, with some derivatives exhibiting low toxicity and effective in vivo activity .

Synthesis Analysis

The synthesis of quinazoline derivatives can be complex, involving multiple steps and various starting materials. For example, a 3-step synthesis starting from substituted isatoic anhydride was used to prepare substituted 3-(2-mercaptoethyl)quinazoline-2,4-diones, which showed immunostimulating activity . Another synthesis approach involved the S-arylation method to create a 2-benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, notable for its simplicity and high conversion rate . Similarly, a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, allowing access to various derivatives .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized using crystallography. For instance, the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol revealed an almost planar methylsulfanylquinazoline group with an interplanar angle formed with the phenyl group . Another study reported the crystal structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, providing detailed empirical formula and unit cell parameters .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions to form new compounds. For example, the reaction of methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates with tryptamine produced 2-cyano-3-[2-(indol-3-yl)ethyl]-4(3H)-quinazolinones, which could further cyclize to form quinazolinocarboline alkaloids . Additionally, the intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide in dimethylformamide yielded 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are crucial for their biological activity and potential as pharmaceutical agents. The antibacterial evaluation of these compounds often involves determining their minimum inhibitory concentrations (MICs) against various bacterial strains . The crystallographic analysis provides insights into the molecular geometry, which can be correlated with biological activity . Additionally, the synthesis methods can influence the physicochemical properties of the derivatives, which is essential for optimizing their pharmacological profiles .

科学研究应用

抗菌活性

N-甲基-2-(甲硫基)-4-喹唑啉胺及其衍生物已被研究其抗菌性能。研究表明,这些化合物对各种革兰氏阳性菌,如金黄色葡萄球菌和枯草芽孢杆菌,以及革兰氏阴性菌,如铜绿假单胞菌和大肠杆菌,具有抗菌活性。此外,它们已针对酵母菌和真菌(包括白色念珠菌和黑曲霉)进行了测试,显示出有希望的抗菌潜力 (Al-Salahi 等人,2013)。

化学结构和抗增殖生物活性

与 N-甲基-2-(甲硫基)-4-喹唑啉胺相关的微生物生物碱 4-甲基-2-喹唑啉胺的化学和晶体结构已经过研究。这项研究的重点是其抗增殖生物活性,提供了对这些化合物潜在医学应用的见解 (Vollmar 等人,2009)。

合成和分子内环化

已经对相关化合物(如 2-甲硫基-4-氧代-3(4H)-喹唑啉基)乙酰肼)的合成和分子内环化进行了研究。这个过程提供了对 N-甲基-2-(甲硫基)-4-喹唑啉胺在各种化学反应中的化学性质和潜在应用的见解 (Burbulienė 等人,2006)。

合成和反应性

以 N-氰基亚氨基碳酸酯和取代的肼基苯甲酸为原料,合成苯基取代的 2-烷氧基(甲硫基)-1,2,4-三唑并[1,5-a]喹唑啉,突出了 N-甲基-2-(甲硫基)-4-喹唑啉胺的化学反应性和从其创造各种衍生物的可能性 (Al-Salahi,2010)。

从氟苯腈合成

在无催化剂条件下从 2-氟苯腈合成喹唑啉亚胺和喹唑啉胺的研究进一步扩展了对 N-甲基-2-(甲硫基)-4-喹唑啉胺的化学合成途径和应用的理解 (冯和吴,2015)。

作用机制

Target of Action

N-methyl-2-(methylsulfanyl)quinazolin-4-amine, also known as N-methyl-2-methylsulfanylquinazolin-4-amine or N-methyl-2-(methylsulfanyl)-4-quinazolinamine, is a compound that has been studied for its antimicrobial properties . .

Mode of Action

It has been suggested that it may interact with bacterial cells to inhibit biofilm formation . Biofilms are communities of microorganisms that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections.

Biochemical Pathways

The compound appears to affect the quorum sensing system of Pseudomonas aeruginosa, a bacterium known for its biofilm-forming capabilities . Quorum sensing is a system of stimulus and response correlated to population density. It is believed that the compound interferes with the production of exopolysaccharides, which are major components of the biofilm matrix, and inhibits the twitching motility of Pseudomonas cells .

Result of Action

The compound has been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This suggests that it could be a promising anti-virulence agent that causes less bacterial resistance than conventional antibiotics.

属性

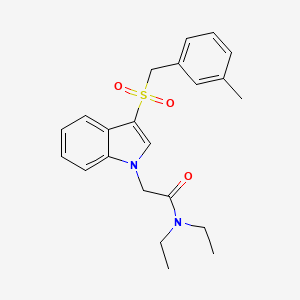

IUPAC Name |

N-methyl-2-methylsulfanylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-11-9-7-5-3-4-6-8(7)12-10(13-9)14-2/h3-6H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPFGWZJQAHKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=CC=CC=C21)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(4-Methoxyphenyl)sulfonyl]-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)

![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)

![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)

![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)

![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)